ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of 3-chlorobenzoyl chloride with an appropriate amine to form the chlorophenyl intermediate.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide in the presence of a base.
Coupling with the pyridinyl group: The final step involves coupling the chlorophenyl intermediate with a 6-methylpyridin-2-yl amine derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[(4-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate
- Ethyl N-[(3-bromophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate
- Ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]alaninate
Uniqueness
Ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H17ClF3N3O3 |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C18H17ClF3N3O3/c1-3-28-16(27)17(18(20,21)22,24-14-9-4-6-11(2)23-14)25-15(26)12-7-5-8-13(19)10-12/h4-10H,3H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
VTINDUORXKVWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=N1)C)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.